molecular formula C22H22ClNO B13866939 [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol

[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol

Cat. No.: B13866939
M. Wt: 351.9 g/mol
InChI Key: RBKPMQYLYSYMGI-UHFFFAOYSA-N
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Description

[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol is an organic compound that features a chloromethyl group and a dibenzylamino group attached to a phenyl ring, with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol typically involves the reaction of 2-(Chloromethyl)-4-nitrophenol with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Chloromethyl)-4-(dimethylamino)phenyl]methanol
  • [2-(Chloromethyl)-4-(diethylamino)phenyl]methanol
  • [2-(Chloromethyl)-4-(diphenylamino)phenyl]methanol

Uniqueness

[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol is unique due to the presence of the dibenzylamino group, which imparts specific chemical and physical properties

Properties

Molecular Formula

C22H22ClNO

Molecular Weight

351.9 g/mol

IUPAC Name

[2-(chloromethyl)-4-(dibenzylamino)phenyl]methanol

InChI

InChI=1S/C22H22ClNO/c23-14-21-13-22(12-11-20(21)17-25)24(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-13,25H,14-17H2

InChI Key

RBKPMQYLYSYMGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)CO)CCl

Origin of Product

United States

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